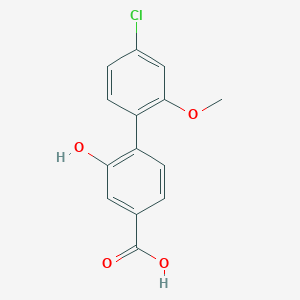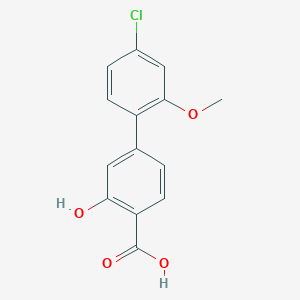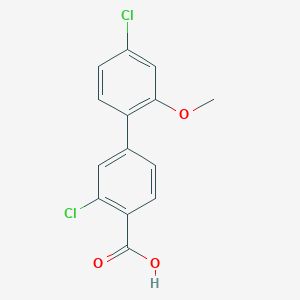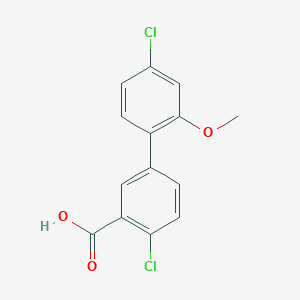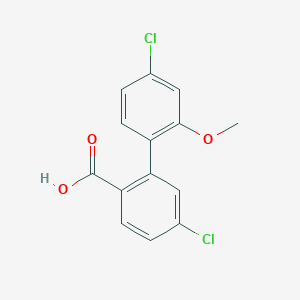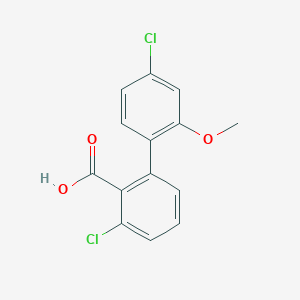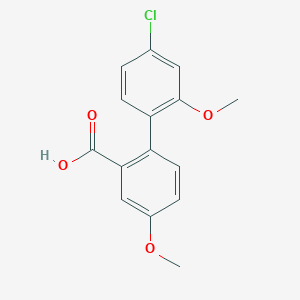
5-Chloro-3-(4-chloro-2-methoxyphenyl)benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-(4-chloro-2-methoxyphenyl)benzoic acid, commonly known as 5-chloro-3-(4-chloro-2-methoxyphenyl)benzoic acid or 5-CPCB, is a type of aromatic acid that is used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 280.5 g/mol and a melting point of 169-171°C. 5-CPCB is a common starting material for synthesizing other compounds, and it has been used in a variety of laboratory experiments and research applications.
Wissenschaftliche Forschungsanwendungen
5-CPCB has been used in a variety of scientific research applications. It has been used as a starting material for synthesizing other compounds, such as 5-chloro-3-(4-chloro-2-methoxyphenyl)benzaldehyde and 5-chloro-3-(4-chloro-2-methoxyphenyl)benzamide. It has also been used in the synthesis of a variety of other compounds, such as 4-chloro-2-methoxybenzamide, 4-chloro-2-methoxybenzaldehyde, and 4-chloro-2-methoxybenzaldehyde-3-methylbutyrate. Additionally, 5-CPCB has been used in the synthesis of a variety of pharmaceuticals, such as antifungal agents and anti-inflammatory drugs.
Wirkmechanismus
5-CPCB is a type of aromatic acid that is known to interact with a variety of proteins and enzymes. It has been found to interact with the enzyme cytochrome P450, which is involved in the metabolism of a variety of drugs and other substances. 5-CPCB has also been found to inhibit the enzyme prostaglandin synthase, which is involved in the synthesis of prostaglandins, which are hormones that are involved in a variety of physiological processes. Additionally, 5-CPCB has been found to interact with the enzyme serine protease, which is involved in the breakdown of proteins.
Biochemical and Physiological Effects
5-CPCB has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme prostaglandin synthase, which is involved in the synthesis of prostaglandins, hormones that are involved in a variety of physiological processes. Additionally, 5-CPCB has been found to interact with the enzyme cytochrome P450, which is involved in the metabolism of a variety of drugs and other substances. Finally, 5-CPCB has been found to interact with the enzyme serine protease, which is involved in the breakdown of proteins.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-CPCB in laboratory experiments has a number of advantages and limitations. One advantage of using 5-CPCB is that it is relatively easy to synthesize from a variety of starting materials. Additionally, it is a relatively inexpensive starting material, making it a cost-effective option for a variety of experiments. On the other hand, 5-CPCB can be toxic at high concentrations, and it can be difficult to control the concentration of the compound in experiments. Furthermore, it can be difficult to accurately measure the concentration of the compound in a sample.
Zukünftige Richtungen
There are a number of potential future directions for research involving 5-CPCB. One potential direction is to further investigate its biochemical and physiological effects. Additionally, further research could be conducted to investigate its potential applications in the synthesis of pharmaceuticals. Finally, further research could be conducted to investigate its potential uses in the synthesis of other compounds.
Synthesemethoden
5-CPCB can be synthesized from a variety of starting materials, including 4-chloro-2-methoxybenzoic acid and chlorine. The acid can also be synthesized from 4-chloro-2-methoxyphenol and chlorine. In both cases, the starting material is reacted with chlorine in an aqueous solution to yield 5-CPCB. The reaction can be carried out at room temperature, and the product can be isolated by filtration and recrystallization.
Eigenschaften
IUPAC Name |
3-chloro-5-(4-chloro-2-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c1-19-13-7-10(15)2-3-12(13)8-4-9(14(17)18)6-11(16)5-8/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWXDDGFVGPJIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC(=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90691087 |
Source


|
| Record name | 4',5-Dichloro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261911-89-0 |
Source


|
| Record name | 4',5-Dichloro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


